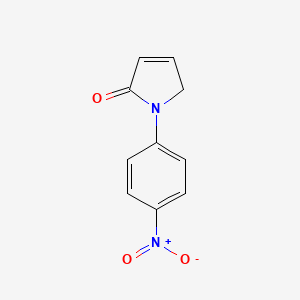

1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound characterized by a pyrrolidone ring substituted with a nitrophenyl group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrolidone precursor under controlled conditions. One common method includes the use of a solvent such as 1,4-dioxane, where the reaction mixture is precipitated by pouring into aqueous hydrochloric acid, yielding the crude product in high yield .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic reduction processes. For example, the reduction of 4-nitrophenyl compounds in the presence of reducing agents and nanomaterials has been explored as an efficient and eco-friendly approach .

Análisis De Reacciones Químicas

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one derivatives is typically achieved via multi-component reactions (MCRs) . A representative protocol involves:

-

Reactants : 4-Nitroaniline, substituted benzaldehydes, and sodium diethyl oxalacetate.

-

Catalyst : Citric acid in absolute ethanol under an argon atmosphere .

-

Work-up : Extraction with CH₂Cl₂ and 5% HCl, followed by recrystallization in ethanol/CH₂Cl₂ .

Key Data :

| Entry | R₁ | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | H | 4a | 38 | 180–182 |

| 2 | CH₃ | 4b | 31 | 179–181 |

| 3 | NO₂ | 4c | 48 | 200–202 |

The lower yield of 4a (38%) compared to non-nitro analogs (e.g., 86% for 1,5-diphenyl derivatives) highlights the electron-withdrawing effect of the nitro group, which reduces nucleophilicity during imine formation .

Mechanistic Insights

The reaction proceeds via imine intermediate formation (Figure 4 in ):

-

Imine Synthesis : Condensation of 4-nitroaniline and benzaldehyde forms an imine. The nitro group decreases reaction rates due to reduced amine nucleophilicity .

-

Cyclization : Sodium diethyl oxalacetate facilitates cyclization, forming the pyrroline-2-one core.

Substituent Effects :

-

Electron-donating groups (e.g., CH₃) on benzaldehyde increase electrophilicity at the carbonyl carbon, enhancing reactivity .

-

Nitro groups slow imine formation but improve product stability via resonance and hydrogen bonding (e.g., –OH peak at δ 11.85 ppm in ¹H NMR) .

Physicochemical Characterization

Spectroscopic Data for 1-(4-Nitrophenyl)-5-phenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (4a) :

-

¹H NMR (DMSO-d₆) :

-

¹³C NMR :

Thermal Stability :

-

Melting points range from 180–202°C, indicating high crystallinity due to hydrogen bonding and aromatic stacking .

Comparative Reactivity

The nitro group enables unique reactivity:

-

Electrophilic Substitution : Para-nitro directs further substitutions to meta positions.

-

Hydrogen Bonding : The –OH group forms intramolecular hydrogen bonds (δ 11.85 ppm), stabilizing the enol tautomer .

-

Oxidative Stability : Resistance to oxidation under ambient conditions, attributed to electron-deficient aromatic rings .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-component reactions, which allow for the efficient formation of this compound. Various studies have documented the yields and structural characteristics of this compound through techniques such as NMR spectroscopy and mass spectrometry. For instance, the synthesis route often includes the reaction of 4-nitroaniline with suitable aldehydes under acidic conditions, leading to the formation of imines that subsequently cyclize to form the pyrrolone structure .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound derivatives against resistant bacterial strains. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their viability as new antibacterial agents . The presence of the nitro group is believed to enhance the compound's activity by increasing its electrophilicity.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. Compounds in this class have shown promise in scavenging free radicals and reducing oxidative stress, which is pivotal in preventing various diseases linked to oxidative damage . The structure-activity relationship indicates that substitutions on the aromatic ring can significantly influence antioxidant efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, derivatives of this compound have been studied for their anti-inflammatory properties. Computational studies suggest that these compounds could modulate inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Material Science Applications

This compound has also garnered attention in material science due to its nonlinear optical (NLO) properties. The presence of electron-withdrawing groups like nitro enhances these properties, making such compounds suitable for applications in photonic devices and sensors . The ability to tailor the electronic properties through structural modifications opens avenues for developing advanced materials with specific functionalities.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Nguyen et al. (2023) | Reported synthesis with varied yields based on substituents | Antimicrobial development |

| RSC Advances (2022) | Evaluated antioxidant activity using DPPH assay | Potential therapeutic agent |

| Arkivoc (2023) | Investigated anti-inflammatory effects through docking studies | Anti-inflammatory drug development |

Mecanismo De Acción

The mechanism of action of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways:

Comparación Con Compuestos Similares

1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds such as:

4-Nitrophenyl Derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenyl azide share similar nitro group chemistry but differ in their core structures and applications.

Pyrrolidone Derivatives: Compounds with different substituents on the pyrrolidone ring exhibit varied chemical and biological properties.

Uniqueness: The unique combination of the nitrophenyl group and the pyrrolidone ring in this compound imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .

Actividad Biológica

1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a compound belonging to the pyrrole family, characterized by its unique structural features and diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of selected derivatives against MRSA and other resistant strains:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | MRSA |

| Compound 38 | 8 | MRSA |

| Compound 38 | 4 | MRSE |

| Linezolid-resistant MRSA | 8-16 | MRSA |

These results indicate that the compound and its derivatives exhibit significant antibacterial activity, particularly against resistant strains, making them promising candidates for further development in antibiotic therapies .

Anticancer Activity

The anticancer properties of pyrrole derivatives have also been extensively studied. Research indicates that certain derivatives of this compound can induce apoptosis in cancer cells.

The mechanism through which these compounds exert their anticancer effects involves the activation of apoptotic pathways. For example, in vitro studies demonstrated that exposure to certain concentrations led to significant apoptosis in breast cancer cells:

- Compound A : Induced apoptosis in over 60% of treated cells.

- Compound B : Showed partial antagonism of estrogen receptor-mediated transcription.

Case Study: Antitumoral Effects

A study evaluated the effects of a highly functionalized derivative on ER-positive breast cancer cells. It was found to inhibit estrogen-mediated transcription and block cell cycle progression effectively. The findings are summarized below:

| Compound | Effect on Cell Cycle | Apoptosis Induction (%) |

|---|---|---|

| Compound A | Blocked G0/G1 phase | 65 |

| Compound B | Increased sub-G1 population | 70 |

This evidence supports the potential application of these compounds in developing targeted cancer therapies .

Antioxidant Activity

In addition to their antibacterial and anticancer properties, derivatives of this compound have shown promising antioxidant activity.

Evaluation of Antioxidant Properties

Studies have employed various assays to evaluate the antioxidant capacity of these compounds. The following table presents findings from radical scavenging activity tests:

| Compound | IC50 (μM) | Assay Type |

|---|---|---|

| Compound A | 15.3 | DPPH Scavenging |

| Compound B | 12.7 | ABTS Scavenging |

These results indicate that these compounds can effectively scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXDJONTGXWGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.